2-(4-Chloro-1H-pyrrolo[3,2-C]pyridin-2-YL)propan-2-OL
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Overview
Description
2-(4-Chloro-1H-pyrrolo[3,2-C]pyridin-2-YL)propan-2-OL is a heterocyclic compound that features a pyrrolopyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-1H-pyrrolo[3,2-C]pyridin-2-YL)propan-2-OL typically involves the construction of the pyrrolopyridine core followed by functionalization at specific positions. One common method involves the cyclization of a suitable precursor, such as 2-bromo-5-iodopyridine, under base-mediated conditions to form the pyrrolopyridine core . Subsequent substitution reactions introduce the chloro and hydroxyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-1H-pyrrolo[3,2-C]pyridin-2-YL)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the pyrrolopyridine core or other functional groups.
Substitution: Halogen substitution reactions can introduce different substituents at the chloro position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
Major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
2-(4-Chloro-1H-pyrrolo[3,2-C]pyridin-2-YL)propan-2-OL has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-1H-pyrrolo[3,2-C]pyridin-2-YL)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of fibroblast growth factor receptors, thereby modulating signaling pathways involved in cell proliferation and survival . The compound’s structure allows it to bind to the active sites of these targets, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and are also investigated for their biological activities.
2-(4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridin-1-yl)ethan-1-amine:
Uniqueness
2-(4-Chloro-1H-pyrrolo[3,2-C]pyridin-2-YL)propan-2-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential as a therapeutic agent make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C10H11ClN2O |
---|---|
Molecular Weight |
210.66 g/mol |
IUPAC Name |
2-(4-chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ol |
InChI |
InChI=1S/C10H11ClN2O/c1-10(2,14)8-5-6-7(13-8)3-4-12-9(6)11/h3-5,13-14H,1-2H3 |
InChI Key |
FMAAEHUSOPCQTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC2=C(N1)C=CN=C2Cl)O |
Origin of Product |
United States |
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